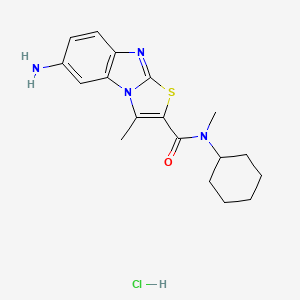

Desmethyl-YM-298198 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTJVUVCSUWZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662765 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748758-45-4 | |

| Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways. As a derivative of the well-characterized mGluR1 antagonist YM-298198, its pharmacological profile is largely comparable. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Among the eight subtypes, mGluR1 is predominantly expressed in the postsynaptic terminals of the central nervous system, particularly in the cerebellum, hippocampus, and thalamus. Its activation by the neurotransmitter glutamate initiates a signaling cascade that has been implicated in various physiological processes, including learning, memory, and motor control. Dysregulation of mGluR1 signaling is associated with several neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of mGluR1. It acts as a high-affinity, selective, and non-competitive antagonist, offering a distinct advantage over competitive antagonists by not competing with the endogenous ligand, glutamate, for the orthosteric binding site. This technical guide delves into the core mechanism of action of this compound, presenting its pharmacological properties and the experimental basis for its characterization.

Core Mechanism of Action: Non-Competitive Antagonism of mGluR1

This compound exerts its inhibitory effect on mGluR1 through a non-competitive mechanism. This means it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site in the Venus flytrap domain. By binding to this allosteric site, the antagonist induces a conformational change in the receptor that prevents its activation, even when glutamate is bound to the orthosteric site. This mode of action results in a reduction of the maximal response to an agonist without affecting the agonist's binding affinity.

The primary consequence of this compound's binding to mGluR1 is the inhibition of the downstream signaling pathway. MGluR1 is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist-induced activation, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound effectively blocks this entire cascade by preventing the initial G protein activation.

Signaling Pathway Diagram

Quantitative Pharmacological Data

The potency of this compound as an mGluR1 antagonist has been determined through various in vitro assays. The data presented below is primarily based on studies of its parent compound, YM-298198, which demonstrates a nearly identical pharmacological profile.

| Parameter | Value | Receptor/System | Assay Type |

| IC50 | 16 nM | Rat mGluR1 | Inhibition of glutamate-induced inositol phosphate (B84403) production[1][2] |

| Selectivity | No significant activity at mGluR2, mGluR3, mGluR4a, mGluR5, mGluR6, or mGluR7b up to 10 µM | Various mGluR subtypes | Functional Assays |

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize the mechanism of action of mGluR1 antagonists like this compound.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the mGluR1 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant rat mGluR1.

-

Radiolabeled mGluR1 antagonist (e.g., [³H]YM-298198).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubate the mGluR1-expressing cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled mGluR1 antagonist.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the consequence of receptor activation or inhibition by quantifying the production of the second messenger, inositol phosphate.

Objective: To determine the IC₅₀ value of this compound for the inhibition of agonist-induced IP accumulation.

Materials:

-

HEK293 cells stably expressing rat mGluR1.

-

[³H]myo-inositol.

-

Agonist (e.g., glutamate or quisqualate).

-

This compound at various concentrations.

-

Lithium chloride (LiCl) solution (to inhibit IP degradation).

-

Dowex anion-exchange resin.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Culture mGluR1-expressing HEK293 cells in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

-

Pre-incubate the cells with varying concentrations of this compound in a buffer containing LiCl.

-

Stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate).

-

Terminate the reaction by adding an acid (e.g., perchloric acid).

-

Neutralize the cell lysates and isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).

-

Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

The IC₅₀ value is determined by plotting the inhibition of agonist-stimulated IP accumulation against the concentration of this compound.

Conclusion

This compound is a highly potent and selective non-competitive antagonist of the mGluR1 receptor. Its mechanism of action, characterized by allosteric inhibition of the Gq-coupled signaling cascade, makes it an invaluable tool for dissecting the roles of mGluR1 in health and disease. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential translation into therapeutic applications for a range of neurological disorders.

References

An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-YM-298198 hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a critical tool in pharmacological research to investigate the physiological and pathological roles of mGluR1 signaling. This guide provides a comprehensive overview of its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in research, tailored for a scientific audience.

Chemical Properties and Identification

This compound is a synthetic, solid compound often used in preclinical research settings. Its key identifying characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | |

| Synonyms | Desmethyl YM298198 HCl | |

| Molecular Formula | C₁₇H₂₀N₄OS·HCl | |

| Molecular Weight | 364.89 g/mol | |

| CAS Number | 1177767-57-5 | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO to 50 mM |

Pharmacology and Mechanism of Action

Desmethyl-YM-298198 is a high-affinity, selective, and non-competitive antagonist for the mGluR1 receptor.[1][2][3]

-

Receptor Target: Metabotropic Glutamate Receptor 1 (mGluR1)

-

Action: Non-competitive Antagonist (Negative Allosteric Modulator)

-

Mechanism: Unlike competitive antagonists that bind to the glutamate orthosteric site, non-competitive antagonists like Desmethyl-YM-298198 bind to an allosteric site within the transmembrane domain of the receptor. This binding event induces a conformational change that prevents receptor activation, even when the endogenous agonist (glutamate) is bound to its site. This mode of action provides high selectivity and can modulate signaling without directly competing with the natural ligand.

The potency of Desmethyl-YM-298198 has been characterized in functional assays.

| Parameter | Value | Description | Reference |

| IC₅₀ | 16 nM | The half-maximal inhibitory concentration in functional assays of mGluR1. | [1][2][3] |

Core Signaling Pathway

mGluR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[4][5] Its activation initiates a canonical signaling cascade involving phospholipase C, leading to intracellular calcium mobilization, which is a hallmark of its function.[4][5][6][7] Desmethyl-YM-298198 inhibits this entire downstream cascade by preventing the initial receptor activation.

Experimental Protocols

A primary method for quantifying the activity of mGluR1 modulators like Desmethyl-YM-298198 is the calcium mobilization assay . This assay measures the release of calcium from intracellular stores following receptor activation.[8][9]

This protocol is designed to determine the IC₅₀ of Desmethyl-YM-298198 by measuring its ability to inhibit agonist-induced intracellular calcium flux.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

-

Transfection: Co-transfect HEK293 cells with an expression vector for human mGluR1 and a promiscuous G-protein subunit (e.g., Gα₁₆).[10] Gα₁₆ is often used to force the GPCR signaling through the Gαq/PLC/calcium pathway, ensuring a robust and detectable signal regardless of the receptor's native coupling preference.[11] Perform transfection using a suitable lipid-based reagent according to the manufacturer's protocol. Plate cells in 96-well or 384-well black, clear-bottom plates. Allow 24-48 hours for receptor expression.

2. Compound Preparation:

-

Agonist: Prepare a stock solution of a known mGluR1 agonist (e.g., Glutamate or DHPG) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Prepare a series of dilutions to create a concentration-response curve.

-

Antagonist: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.

3. Calcium Dye Loading:

-

Reagent: Use a cell-permeable fluorescent calcium indicator dye such as Fluo-4 AM.[10]

-

Procedure: Prepare a loading buffer containing Fluo-4 AM and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage from the cells.

-

Remove culture medium from the cells and add the dye loading buffer.

-

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

4. Assay Execution and Data Acquisition:

-

Instrumentation: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.[8][10] Set the excitation wavelength to ~488 nm and the emission wavelength to ~525 nm for Fluo-4.[10]

-

Protocol:

-

Place the cell plate in the instrument.

-

Add varying concentrations of Desmethyl-YM-298198 (the antagonist) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a fixed concentration of the mGluR1 agonist (typically an EC₈₀ concentration to ensure a robust signal) to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes. The agonist will induce a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.

-

5. Data Analysis:

-

Calculate the peak fluorescence response for each well after agonist addition.

-

Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% activation and the response in the absence of agonist (buffer only) as 0% activation.

-

Plot the normalized response as a function of the logarithm of the antagonist (Desmethyl-YM-298198) concentration.

-

Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the calcium mobilization assay used to characterize Desmethyl-YM-298198.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]

- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]

- 6. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway | Journal of Neuroscience [jneurosci.org]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Metabotropic glutamate receptor 1-mediated calcium mobilization in the neonatal hippocampal marginal zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

The mGluR1 Antagonist Desmethyl-YM-298198 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a chemical derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While this compound is commercially available and listed by some suppliers with an IC50 value of 16 nM, a review of the primary scientific literature indicates that this value originates from studies on the parent compound, YM-298198. The pivotal study by Kohara et al. (2005) attributes this antagonist activity to YM-298198.[1] As of this writing, no dedicated studies in the peer-reviewed literature appear to have been published that specifically characterize the mGluR1 antagonist activity of this compound.

This guide will focus on the well-documented mGluR1 antagonist activity of the parent compound, YM-298198, as this is the basis for the purported activity of its desmethyl derivative. We will provide a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Compound: YM-298198 Hydrochloride

YM-298198 is a high-affinity, selective, and orally active non-competitive antagonist of mGluR1.[1] It interacts with an allosteric binding site within the 7-transmembrane domain of the receptor.[2] This mechanism allows it to inhibit receptor function without competing with the endogenous ligand, glutamate.

Quantitative Data for YM-298198

The following table summarizes the key quantitative metrics for the mGluR1 antagonist activity of YM-298198 hydrochloride.

| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |

| IC50 | 16 nM | mGluR1-NIH3T3 cells | Glutamate-induced inositol (B14025) phosphate (B84403) production | [1] |

| Ki | 19 nM | Rat mGluR1-NIH membranes | Radioligand binding assay | [1] |

| Selectivity | >10 µM | Various cell lines expressing mGluR2, 3, 4a, 6, or 7b | Functional assays | [1] |

Signaling Pathways and Mechanism of Action

mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gαq/11 subunit. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger. YM-298198, as a non-competitive antagonist, binds to an allosteric site on the mGluR1 receptor, preventing the conformational change necessary for G-protein activation, thereby inhibiting this downstream signaling cascade.

Experimental Protocols

The characterization of mGluR1 antagonists like YM-298198 typically involves two key types of in vitro experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of glutamate-induced cellular responses (IC50).

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand. For mGluR1, a common radioligand is [3H]R214127, another non-competitive antagonist that shares a binding site with YM-298198.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the mGluR1 receptor (e.g., NIH3T3 or CHO cells).

-

Harvest the cells and homogenize them in a buffered solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]R214127), and varying concentrations of the test compound (YM-298198).

-

To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a non-radiolabeled antagonist.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional consequence of mGluR1 activation by quantifying the accumulation of inositol phosphates, a downstream product of the PLC signaling pathway.

Methodology:

-

Cell Culture and Labeling:

-

Plate mGluR1-expressing cells (e.g., mGluR1-NIH3T3) in multi-well plates.

-

Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

-

Antagonist and Agonist Treatment:

-

Wash the cells to remove excess [3H]myo-inositol and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.

-

Add varying concentrations of the antagonist (YM-298198) and incubate for a defined period.

-

Stimulate the cells with a fixed concentration of glutamate (agonist) to activate the mGluR1 receptors.

-

-

Extraction and Quantification:

-

Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Separate the accumulated [3H]inositol phosphates from the free [3H]myo-inositol using anion-exchange chromatography columns.

-

Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate accumulation against the concentration of the antagonist.

-

Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the glutamate-induced response.

-

Conclusion

While this compound is available as a research chemical, its mGluR1 antagonist activity has not been independently verified in the primary scientific literature. The pharmacological data frequently associated with it belongs to its parent compound, YM-298198. YM-298198 is a well-characterized, potent, and selective non-competitive mGluR1 antagonist with nanomolar affinity and inhibitory concentrations. The experimental protocols outlined in this guide, including radioligand binding and functional inositol phosphate accumulation assays, represent the standard methodologies for evaluating the activity of such compounds. Researchers investigating this compound should consider performing these characterizations to establish its specific activity and confirm if it retains the pharmacological profile of its parent compound.

References

Desmethyl-YM-298198 Hydrochloride: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Desmethyl-YM-298198 hydrochloride, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience research and the development of novel therapeutics targeting glutamatergic signaling pathways.

Chemical Structure and Properties

This compound is a derivative of the known mGluR1 antagonist, YM-298198. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride[1] |

| CAS Number | 1177767-57-5[1][2] |

| PubChem CID | 16759180[1] |

| Molecular Formula | C₁₇H₂₁ClN₄OS[1] |

| Molecular Weight | 364.9 g/mol [1][2] |

| Canonical SMILES | CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl[1] |

| InChI Key | SWKZWXJQIDXGLX-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid[1] |

| Purity | >98%[2] |

| Solubility | Soluble in DMSO to 50 mM[1][2] |

| Storage | Desiccate at room temperature[2] |

Pharmacological Profile

This compound is a high-affinity, selective, and non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its primary mechanism of action is to allosterically modulate the receptor, thereby inhibiting its response to glutamate.

Table 3: Pharmacological Data for Desmethyl-YM-298198

| Parameter | Value | Receptor | Assay Type |

| IC₅₀ | 16 nM | mGluR1 | Inhibition of glutamate-induced inositol (B14025) phosphate (B84403) production |

Note: The IC₅₀ value is for the parent compound YM-298198, as detailed in the foundational study by Kohara et al. (2005). Desmethyl-YM-298198 is expected to have a similar pharmacological profile.

Signaling Pathway

As an antagonist of mGluR1, this compound modulates a key signaling pathway in the central nervous system. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular events. The canonical pathway involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). This compound, by binding to an allosteric site on mGluR1, prevents this signaling cascade from being initiated by glutamate.

Caption: mGluR1 Signaling Pathway and Point of Inhibition by Desmethyl-YM-298198.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, adapted from the foundational research on its parent compound, YM-298198.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the mGluR1 receptor.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing mGluR1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]YM-298198 (the radiolabeled form of the parent compound), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium in cells expressing mGluR1.

Caption: Experimental Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Steps:

-

Cell Culture: Plate cells stably expressing mGluR1 in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with a suitable assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

-

Compound Addition: Wash the cells to remove excess dye and then add varying concentrations of this compound to the wells.

-

Agonist Stimulation: After a pre-incubation period with the antagonist, stimulate the cells by adding a fixed concentration of glutamate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader capable of kinetic reads.

-

Data Analysis: The increase in fluorescence upon glutamate stimulation corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to calculate the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of mGluR1 in various physiological and pathological processes. Its high affinity, selectivity, and non-competitive mechanism of action make it a precise probe for studying the intricacies of glutamatergic signaling. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological effects of this compound and explore its therapeutic potential.

References

- 1. Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [<sup>3</sup>H]YM298198 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-Depth Technical Guide to Desmethyl-YM-298198 Hydrochloride: A Non-Competitive mGluR1 Antagonist

CAS Number: 1177767-57-5

Disclaimer: Desmethyl-YM-298198 hydrochloride is a derivative of the well-characterized mGluR1 antagonist, YM-298198.[1][2] Publicly available pharmacological data for this compound is limited. Consequently, this guide is substantially based on the pharmacological profile of its parent compound, YM-298198, and representative methodologies for non-competitive mGluR1 antagonists. The data presented for YM-298198 is intended to be representative of the expected activity of this compound.

Core Compound Properties

This compound is a derivative of YM-298198, a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3] As a non-competitive antagonist, it is expected to bind to an allosteric site on the mGluR1 receptor, thereby inhibiting its activation by the endogenous ligand, glutamate.

| Property | Data | Reference |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [1] |

| Molecular Formula | C₁₇H₂₀N₄OS·HCl | [2] |

| Molecular Weight | 364.89 g/mol | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble to 50 mM in DMSO | [2] |

| Storage | Desiccate at room temperature | [2] |

Pharmacological Data (Based on Parent Compound YM-298198)

The following data for the parent compound, YM-298198, illustrates the expected pharmacological profile of a high-affinity, non-competitive mGluR1 antagonist.

| Parameter | Value (YM-298198) | Assay Conditions |

| Binding Affinity (Ki) | 19 nM | Radioligand binding assay using rat mGluR1-expressing NIH3T3 cell membranes. |

| Functional Inhibition (IC₅₀) | 16 nM | Inhibition of glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-expressing NIH3T3 cells. |

| Selectivity | > 10 µM | No agonistic or antagonistic activity observed at mGluR2, 3, 4a, 6, or 7b. |

Signaling Pathways

As a non-competitive antagonist of mGluR1, this compound is expected to inhibit the canonical Gq-coupled signaling pathway. Upon activation by glutamate, mGluR1 typically stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By binding to an allosteric site, the antagonist prevents this cascade.

Experimental Protocols

The following are representative protocols for characterizing a non-competitive mGluR1 antagonist.

Protocol 1: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the inhibition of glutamate-induced IP production, a direct downstream effect of mGluR1 activation.

1. Cell Culture and Labeling:

-

Culture HEK293 or CHO cells stably expressing human or rat mGluR1 in 96-well plates.

-

Incubate the cells overnight with myo-[³H]inositol (e.g., 0.5-1.0 µCi/well) in inositol-free medium to allow for its incorporation into membrane phosphoinositides.

2. Assay Procedure:

-

Wash the cells twice with a suitable buffer (e.g., HBSS or Locke's buffer).

-

Pre-incubate the cells for 15-30 minutes at 37°C in buffer containing LiCl (typically 10-20 mM). LiCl inhibits inositol monophosphatase, allowing for the accumulation of IP metabolites.

-

Add varying concentrations of this compound (or vehicle control) and incubate for a further 15-30 minutes.

-

Stimulate the cells by adding a sub-maximal concentration (EC₈₀) of glutamate and incubate for 30-60 minutes at 37°C.

3. Extraction and Quantification:

-

Terminate the reaction by aspirating the buffer and adding ice-cold 0.1 M HCl.

-

Extract the inositol phosphates and separate them from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG 1-X8 columns).

-

Quantify the accumulated [³H]-inositol phosphates using a liquid scintillation counter.

-

Calculate the IC₅₀ value by plotting the inhibition of glutamate-stimulated IP accumulation against the concentration of the antagonist.

Protocol 2: Calcium Mobilization Assay

This assay measures the inhibition of glutamate-induced intracellular calcium release, a rapid downstream event of mGluR1 activation.

1. Cell Preparation and Dye Loading:

-

Plate mGluR1-expressing cells in a 96- or 384-well black, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

-

Wash the cells to remove excess dye.

2. Compound Addition and Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 5-30 minutes).

-

Establish a baseline fluorescence reading.

-

Add a sub-maximal (EC₈₀) concentration of glutamate to stimulate the cells.

-

Immediately measure the change in fluorescence intensity over time.

3. Data Analysis:

-

The peak fluorescence response is typically used for analysis.

-

Calculate the percentage of inhibition of the glutamate-induced calcium response for each concentration of the antagonist.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.

References

An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride: A Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl-YM-298198 hydrochloride, a potent and selective noncompetitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized compound YM-298198, this molecule holds significant interest for researchers investigating the role of mGluR1 in various physiological and pathological processes. This document details its pharmacological profile, presents key quantitative data in a structured format, outlines detailed experimental protocols for its characterization, and visualizes the associated mGluR1 signaling pathway.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR1 is a member of the Group I mGluRs, which are coupled to Gq/G11 proteins and activate the phospholipase C (PLC) signaling cascade.[1][2] Dysregulation of mGluR1 signaling has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.

This compound is a derivative of YM-298198, a high-affinity, selective, and noncompetitive antagonist of mGluR1.[3][4] This guide serves as a technical resource for researchers working with or considering the use of this compound in their studies.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride | [3] |

| Molecular Formula | C₁₇H₂₀N₄OS·HCl | [3] |

| Molecular Weight | 364.89 g/mol | [3] |

| Purity | ≥98% (HPLC) | [3] |

| CAS Number | 1177767-57-5 | [5] |

| Solubility | Soluble in DMSO to 50 mM | [5] |

Pharmacological Profile

This compound is a high-affinity and selective noncompetitive antagonist of mGluR1. It acts at an allosteric site on the receptor, distinct from the glutamate binding site.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters for this compound and its parent compound, YM-298198.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | IC₅₀ | 16 nM | Not specified | [6][7] |

| YM-298198 | IC₅₀ | 16 nM | Human mGluR1a expressed in NIH3T3 cells | [8] |

| IC₅₀ | 24 nM | Rat cerebellar slices | [9] | |

| Kᵢ | 19 nM | Rat cortical membranes | [2] |

Note: The IC₅₀ value for this compound is frequently cited by commercial suppliers as 16 nM. However, the primary research article originally reporting this specific value has not been identified in the current search. It is noteworthy that this value is identical to the IC₅₀ reported for the parent compound, YM-298198, against human mGluR1a.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize mGluR1 antagonists like this compound.

Radioligand Binding Assay (Competitive)

This protocol is adapted from methodologies used for characterizing mGluR1 antagonists.[8]

Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

Materials:

-

Membrane preparations from cells expressing mGluR1 (e.g., CHO or HEK293 cells) or from rat brain tissue.

-

Radioligand: [³H]YM-298198 or another suitable mGluR1 allosteric antagonist radioligand.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled mGluR1 antagonist (e.g., YM-298198).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of this compound (test compound).

-

A fixed concentration of the radioligand (typically at or near its Kₔ value).

-

Membrane preparation (typically 20-50 µg of protein).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Assay: Measurement of Inositol (B14025) Phosphate (IP) Production

This protocol is based on standard methods for assessing Gq-coupled receptor activity.[8]

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced IP production.

Materials:

-

Cells stably expressing mGluR1 (e.g., NIH3T3 or CHO cells).

-

[³H]myo-inositol.

-

Agonist: Glutamate or a specific Group I mGluR agonist (e.g., DHPG).

-

Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatases.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling: Plate the mGluR1-expressing cells in multi-well plates. Incubate the cells with medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add the mGluR1 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells and incubate for a further period (e.g., 30-60 minutes) in the presence of LiCl.

-

Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

-

Purification of IPs: Neutralize the cell lysates and apply them to Dowex anion-exchange columns. Wash the columns to remove free [³H]myo-inositol. Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

-

Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Plot the amount of [³H]IPs produced against the logarithm of the antagonist concentration.

-

Perform a non-linear regression analysis to determine the IC₅₀ value of this compound.

-

Signaling Pathways and Visualizations

mGluR1 Signaling Pathway

Group I mGluRs, including mGluR1, are canonically coupled to the Gq/G11 family of G proteins.[2] Upon activation by glutamate, the receptor undergoes a conformational change, leading to the activation of Gq/G11. The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11] DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[1] Downstream of this primary cascade, mGluR1 activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways.[12]

Caption: Canonical mGluR1 signaling cascade and the inhibitory action of Desmethyl-YM-298198.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGluR1 function. Its high potency and selectivity make it suitable for a variety of in vitro and potentially in vivo studies. This guide provides a foundational resource for researchers, offering key data, detailed experimental protocols, and a clear visualization of the relevant signaling pathway. Further research to definitively establish the in vitro and in vivo pharmacological profile of this compound, particularly in direct comparison with its parent compound, will be beneficial for the scientific community.

Disclaimer: The experimental protocols provided are for guidance only and may require optimization for specific laboratory conditions and experimental goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Networks Associated with Native Metabotropic Glutamate 1 Receptors (mGlu1) in the Mouse Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic analysis reveals novel binding partners of metabotropic glutamate receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biophysics-reports.org [biophysics-reports.org]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Desmethyl-YM-298198 Hydrochloride in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a derivative of the well-characterized mGluR1 antagonist YM-298198, this compound serves as a critical tool for investigating the physiological and pathological roles of mGluR1 in the central nervous system. Its high affinity and selectivity make it an invaluable pharmacological probe for dissecting the intricate signaling pathways governed by mGluR1 and for exploring its therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neurological disorder research.

Core Compound Profile

This compound, also known as 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride, is a synthetic, water-soluble molecule. It acts as a negative allosteric modulator (NAM) of the mGluR1 receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁ClN₄OS | [1] |

| Molecular Weight | 364.9 Da | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMSO to 50 mM | [1] |

| CAS Number | 1177767-57-5 | [1] |

Mechanism of Action and Pharmacology

This compound exerts its effects by binding to an allosteric site on the mGluR1, distinct from the glutamate binding site. This non-competitive antagonism allows for the modulation of receptor activity without competing with the endogenous ligand.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the parent compound, YM-298198, which is expected to have a similar pharmacological profile to its desmethyl derivative.

Table 2: Quantitative Pharmacological Data for YM-298198

| Parameter | Value | Cell/Tissue System | Reference |

| IC₅₀ | 16 nM | Glutamate-induced inositol (B14025) phosphate (B84403) production in mGluR1-NIH3T3 cells | [2][3] |

| Kᵢ | 19 nM | Rat mGluR1-NIH membranes | [4] |

| Selectivity | >10 µM (IC₅₀) | mGluR2, 3, 4a, 5, 6, 7b and ionotropic receptors | [5] |

mGluR1 Signaling Pathway

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11 proteins. This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is integral to numerous neuronal processes, including synaptic plasticity, and its dysregulation is implicated in various neurological disorders.[6][7]

Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.

Role in Neurological Disorder Research

The mGluR1 receptor is implicated in the pathophysiology of several neurological and psychiatric disorders, making this compound a valuable tool for preclinical research in these areas.

-

Alzheimer's Disease: Dysregulation of glutamatergic signaling is a hallmark of Alzheimer's disease. Antagonists of mGluR1/5 have demonstrated neuroprotective effects in transgenic mouse models of the disease.[6][8]

-

Parkinson's Disease: While mGluR5 has been a primary focus, the broader role of group I mGluRs in modulating basal ganglia circuitry suggests that mGluR1 antagonism could also be a relevant therapeutic strategy.[8]

-

Huntington's Disease: This neurodegenerative disorder is linked to excitotoxicity, and modulation of mGluR signaling is being explored as a neuroprotective approach.[1]

-

Neuropathic Pain: mGluR1 antagonists have shown analgesic effects in animal models of neuropathic and inflammatory pain, suggesting a role for mGluR1 in the central sensitization of pain pathways.[5][9]

-

Addiction: Studies have shown that mGluR1 antagonists can impair cocaine-induced conditioned place preference, indicating a role for this receptor in the rewarding effects of drugs of abuse.[10]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize mGluR1 antagonists like this compound.

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature. However, based on the synthesis of structurally similar 2-aminothiazole (B372263) carboxamide derivatives, a general synthetic route can be proposed. This would likely involve the multi-step synthesis of the thiazolo[3,2-a]benzimidazole core, followed by amidation with cyclohexylamine. The final step would involve salt formation with hydrochloric acid.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

In Vitro Characterization

This assay is used to determine the binding affinity (Kᵢ) of this compound for the mGluR1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat mGluR1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Utilize a radiolabeled mGluR1 antagonist, such as [³H]YM-298198.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled mGluR1 antagonist.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Kᵢ value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to inhibit mGluR1-mediated signaling (IC₅₀).

Protocol:

-

Cell Culture: Culture cells expressing mGluR1 (e.g., NIH3T3 or CHO cells) in 96-well plates.

-

Labeling: Label the cells overnight with [³H]myo-inositol.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a glutamate agonist (e.g., quisqualate or glutamate) in the presence of LiCl (which prevents the degradation of inositol monophosphate).

-

Extraction: Lyse the cells and extract the inositol phosphates.

-

Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Measure the amount of [³H]inositol phosphates using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the inhibition of agonist-stimulated inositol phosphate accumulation against the concentration of this compound.

References

- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Knockdown of spinal metabotropic glutamate receptor 1 (mGluR1) alleviates pain and restores opioid efficacy after nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]

- 5. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]

- 7. dol.inf.br [dol.inf.br]

- 8. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Desmethyl-YM-298198 Hydrochloride for Glutamate Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the use of Desmethyl-YM-298198 hydrochloride as a potent and selective tool for investigating metabotropic glutamate (B1630785) receptor 1 (mGluR1) signaling.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluRs, which are G-protein coupled receptors, are classified into three groups. Group I mGluRs, which include mGluR1 and mGluR5, are predominantly coupled to Gq/G11 proteins and their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium. These receptors are crucial in modulating synaptic plasticity, learning, and memory, and their dysregulation has been implicated in various neurological and psychiatric disorders.

This compound is a derivative of the selective mGluR1 antagonist YM-298198. It serves as a high-affinity, selective, and noncompetitive antagonist of mGluR1, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor.[1]

Physicochemical and Pharmacological Properties

This compound is a synthetic compound with the following characteristics:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁ClN₄OS | |

| Molecular Weight | 364.9 g/mol | |

| Purity | >99% | |

| Solubility | Soluble in DMSO to 50 mM | |

| Chemical Name | 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-a]benzimidazole-2-carboxamide hydrochloride |

The pharmacological activity of this compound and its parent compound, YM-298198, are summarized below. As a derivative, Desmethyl-YM-298198 is expected to have a similar selectivity profile to YM-298198.

| Parameter | Value (Desmethyl-YM-298198) | Value (YM-298198) | Reference |

| Target | mGluR1 | mGluR1 | [1] |

| Mechanism | Noncompetitive Antagonist | Noncompetitive Antagonist | [1] |

| IC₅₀ | 16 nM | 16 nM (for inhibition of glutamate-induced IP production) | [1] |

| Kᵢ | Not explicitly reported | 19 nM (for rat mGluR1) | [1] |

| Selectivity | Not explicitly reported | No activity at mGluR2, 3, 4a, 6, or 7b up to 10 µM | [1] |

Mechanism of Action

This compound acts as a noncompetitive antagonist of mGluR1. This means it binds to an allosteric site on the receptor, a site distinct from the orthosteric binding site where the endogenous agonist, glutamate, binds. By binding to this allosteric site, this compound induces a conformational change in the receptor that prevents its activation, even when glutamate is bound. This effectively blocks the downstream signaling cascade.

Caption: Mechanism of noncompetitive antagonism by this compound at mGluR1.

Glutamate Signaling Through mGluR1

The canonical signaling pathway for mGluR1 is initiated by the binding of glutamate, leading to the activation of a coupled Gq/G11 protein. This, in turn, activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, modulating their activity.

Caption: The mGluR1 signaling cascade initiated by glutamate.

Experimental Protocols

To characterize the antagonist properties of this compound, two primary in vitro assays are typically employed: a radioligand binding assay to determine its affinity for mGluR1 and a calcium mobilization assay to measure its functional antagonism.

Radioligand Binding Assay (Competitive Binding)

This assay determines the affinity (Kᵢ) of this compound for mGluR1 by measuring its ability to compete with a radiolabeled ligand that binds to the receptor.

Materials:

-

Cell membranes prepared from a cell line expressing recombinant mGluR1 (e.g., CHO or HEK293 cells).

-

Radiolabeled mGluR1 antagonist (e.g., [³H]-R214127).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add increasing concentrations of this compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known mGluR1 antagonist).

-

Radioligand Addition: Add the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ) to all wells.

-

Membrane Addition: Add the mGluR1-expressing cell membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an mGluR1 agonist.

Materials:

-

A cell line expressing recombinant mGluR1 (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

An mGluR1 agonist (e.g., glutamate or quisqualate).

-

This compound.

-

A fluorescence plate reader with an integrated fluid dispenser.

Procedure:

-

Cell Plating: Plate the mGluR1-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.

-

Compound Pre-incubation: Wash the cells to remove excess dye and then add assay buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the antagonist. Plot the peak response as a function of the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for characterizing a novel mGluR1 antagonist.

Conclusion

This compound is a potent, selective, and noncompetitive antagonist of mGluR1. Its well-defined mechanism of action and high affinity make it an invaluable tool for researchers in neuroscience and drug discovery. The experimental protocols outlined in this guide provide a framework for its characterization and for its use in probing the intricate roles of mGluR1 in glutamate signaling in both health and disease.

References

Desmethyl-YM-298198 Hydrochloride: A Technical Guide to its Presumed Selectivity for the mGluR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Desmethyl-YM-298198 hydrochloride, a derivative of the potent and selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-298198. While this compound is commercially available, a thorough review of published scientific literature reveals a notable absence of specific pharmacological data for this analog. The affinity and selectivity data frequently associated with Desmethyl-YM-298198 are, in fact, those of its parent compound, YM-298198. This guide will therefore focus on the well-characterized selectivity profile of YM-298198 as a surrogate for understanding the expected properties of its desmethyl derivative. We will detail the experimental protocols used to establish the mGluR1 selectivity of YM-298198 and present its quantitative data in structured tables. Furthermore, this document provides visualizations of the mGluR1 signaling pathway and a representative experimental workflow to serve as a critical resource for researchers investigating novel mGluR1 antagonists.

Introduction: The Role of mGluR1 in Neurological Disorders

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate glutamatergic neurotransmission throughout the central nervous system.[1] The eight subtypes of mGluRs are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1] Group I, which includes mGluR1 and mGluR5, is of particular interest as a therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and neurodegenerative diseases.[1][2]

mGluR1 is predominantly located postsynaptically and its activation by glutamate leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][4] The development of selective mGluR1 antagonists is a key strategy for probing the receptor's physiological functions and for the potential treatment of conditions associated with glutamatergic dysregulation.

YM-298198: The Parent Compound

YM-298198 is a well-documented, potent, selective, and non-competitive antagonist of mGluR1.[5][6][7] It acts at an allosteric site within the transmembrane domain of the receptor, rather than competing with glutamate at the orthosteric binding site.[1][8] This property often leads to greater subtype selectivity and a more favorable safety profile compared to orthosteric ligands.[8]

Desmethyl-YM-298198: The N-Desmethyl Analog

This compound is a close structural analog of YM-298198, differing by the absence of a methyl group on the nitrogen atom of the carboxamide moiety. While this modification may influence its pharmacokinetic or pharmacodynamic properties, no specific studies have been published to quantify these differences. Chemical suppliers often cite the pharmacological data of YM-298198 for its desmethyl derivative, highlighting a critical gap in the available information. For the remainder of this guide, the presented data will pertain to YM-298198, serving as a robust proxy for the anticipated activity of Desmethyl-YM-298198.

Quantitative Selectivity Profile of YM-298198

The selectivity of YM-298198 for mGluR1 has been established through various in vitro assays. The following tables summarize the quantitative data from these studies, demonstrating its high affinity for mGluR1 and negligible activity at other mGluR subtypes.

Table 1: Binding Affinity of YM-298198 for mGluR1

| Receptor Subtype | Preparation | Radioligand | Ki (nM) |

| Rat mGluR1 | NIH3T3 cell membranes | [3H]YM-298198 | 19 |

| Rat Cerebellum | Brain membranes | [3H]YM-298198 | 20 |

Data sourced from Kohara, A, et al. (2005).[5][6]

Table 2: Functional Antagonist Activity of YM-298198

| Receptor Subtype | Cell Line | Assay | IC50 (nM) |

| Rat mGluR1 | NIH3T3 cells | Glutamate-induced inositol (B14025) phosphate (B84403) production | 16 |

| Rat mGluR2 | - | Not specified | >10,000 |

| Rat mGluR3 | - | Not specified | >10,000 |

| Rat mGluR4a | - | Not specified | >10,000 |

| Human mGluR5 | - | Not specified | >10,000 |

| Rat mGluR6 | - | Not specified | >10,000 |

| Rat mGluR7b | - | Not specified | >10,000 |

Data sourced from multiple sources, including MedChemExpress, Cayman Chemical, and Abcam, referencing the primary literature.[5][6][9][10]

Experimental Protocols

The determination of the selectivity profile of a compound like YM-298198 involves a combination of binding and functional assays. Below are detailed methodologies representative of those used to characterize mGluR1 antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

HEK293 or NIH3T3 cells stably expressing the target mGluR subtype (e.g., rat mGluR1) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand specific for the allosteric site of mGluR1 (e.g., [3H]YM-298198) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., YM-298198 or Desmethyl-YM-298198) are added to compete with the radioligand for binding.

-

The reaction is incubated at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the downstream signaling of mGluR1 activation.

-

Cell Culture and Labeling:

-

Cells expressing mGluR1 (e.g., NIH3T3 cells) are plated in multi-well plates.

-

The cells are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Compound Incubation:

-

The cells are washed to remove excess radiolabel and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

-

The test compound (e.g., YM-298198) is added at various concentrations and incubated for a defined period.

-

-

Receptor Stimulation and Lysis:

-

An agonist (e.g., glutamate) is added at a fixed concentration (typically its EC50) to stimulate the mGluR1 receptors.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then stopped by adding a lysis buffer (e.g., a cold acid solution).

-

-

IP Separation and Quantification:

-

The cell lysates are collected, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

-

The amount of [3H]inositol phosphates is quantified by scintillation counting.

-

-

Data Analysis:

-

The results are plotted as the percentage of inhibition of the agonist response versus the concentration of the antagonist.

-

A dose-response curve is fitted to the data to determine the IC50 value of the antagonist.

-

Visualizations: Pathways and Workflows

To further clarify the context of Desmethyl-YM-298198's presumed activity, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.

Caption: mGluR1 signaling pathway and point of inhibition.

Caption: Experimental workflow for determining antagonist selectivity.

Conclusion

This compound is an intriguing molecule for researchers in the field of glutamatergic signaling due to its close structural relationship with the potent and highly selective mGluR1 antagonist, YM-298198. However, there is a clear lack of published data specifically characterizing the pharmacology of the desmethyl derivative. Based on the extensive characterization of its parent compound, it is reasonable to hypothesize that Desmethyl-YM-298198 also acts as a selective mGluR1 antagonist.

References

- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | mGluR | 1177767-57-5 | Invivochem [invivochem.com]

- 4. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurological Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Desmethyl-YM-298198 hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract